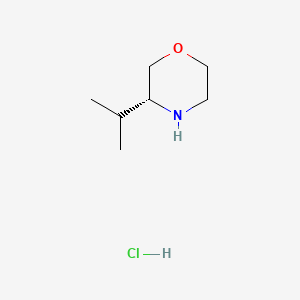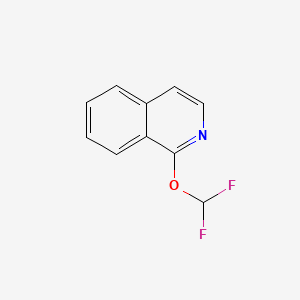
1-(Difluorometoxi)isoquinolina
Descripción general
Descripción
1-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It’s a derivative of isoquinoline, a structural isomer of quinoline, which is a nitrogen-containing heteroaromatic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry due to their structural diversity and therapeutic importance . The Bischler–Napieralski reaction, a method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis, has been effective for the synthesis of functionalized fluoroisoquinolines .Molecular Structure Analysis
Isoquinoline is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyridine ring . The addition of the difluoromethoxy group at the 1-position results in the formation of 1-(Difluoromethoxy)isoquinoline .Chemical Reactions Analysis
Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .Physical and Chemical Properties Analysis
Isoquinolines are stable compounds with significant resistance to chemical attack . They are weakly basic heterocycles and can be considered as 10-electron π-aromatic and delocalized systems .Aplicaciones Científicas De Investigación
Química de coordinación y diseño de ligandos
Los investigadores exploran las propiedades de coordinación de la 1-(Difluorometoxi)isoquinolina como ligando en complejos de metales de transición:
Estas aplicaciones destacan la versatilidad y el impacto potencial de la this compound en varios campos científicos. ¡Tenga en cuenta que la investigación en curso puede descubrir aplicaciones aún más emocionantes! 🌟
Safety and Hazards
Direcciones Futuras
Isoquinoline-enrooted organic small molecules represent a challenging molecular target in the organic synthesis arsenal due to their structural diversity and therapeutic importance . The current advancements in isoquinoline and related alkaloids could facilitate an in-depth understanding of their role in the drug discovery process .
Mecanismo De Acción
Target of Action
Isoquinoline derivatives are known to interact with various biological targets, exhibiting a wide range of biological activities . The specific targets of 1-(Difluoromethoxy)isoquinoline may depend on its specific structural features and the biological context in which it is used.
Mode of Action
Isoquinoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific mode of action of 1-(Difluoromethoxy)isoquinoline would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways affected by 1-(Difluoromethoxy)isoquinoline would depend on its specific targets and the nature of its interaction with these targets.
Pharmacokinetics
Isoquinoline-based therapeutic drugs are known to have diverse pharmacokinetic properties . The specific ADME properties of 1-(Difluoromethoxy)isoquinoline would depend on its specific chemical structure and the biological context in which it is used.
Result of Action
Isoquinoline derivatives are known to have a range of molecular and cellular effects, depending on their specific targets and mode of action . The specific effects of 1-(Difluoromethoxy)isoquinoline would depend on its specific targets, mode of action, and the biological context in which it is used.
Action Environment
The action of isoquinoline derivatives can be influenced by various environmental factors, depending on their specific chemical structure and the biological context in which they are used .
Análisis Bioquímico
Biochemical Properties
1-(Difluoromethoxy)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
1-(Difluoromethoxy)isoquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, 1-(Difluoromethoxy)isoquinoline can impact the expression of genes involved in oxidative stress responses and inflammatory pathways, thereby affecting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 1-(Difluoromethoxy)isoquinoline involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 1-(Difluoromethoxy)isoquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Difluoromethoxy)isoquinoline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Difluoromethoxy)isoquinoline is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-(Difluoromethoxy)isoquinoline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-(Difluoromethoxy)isoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, 1-(Difluoromethoxy)isoquinoline can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis.
Transport and Distribution
The transport and distribution of 1-(Difluoromethoxy)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments . The distribution of 1-(Difluoromethoxy)isoquinoline can affect its bioavailability and therapeutic potential, as well as its interactions with target biomolecules.
Subcellular Localization
1-(Difluoromethoxy)isoquinoline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . The subcellular localization of this compound is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These localization patterns can affect the compound’s ability to modulate cellular processes and responses.
Propiedades
IUPAC Name |
1-(difluoromethoxy)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHAPUBIHSVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744491 | |
| Record name | 1-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261636-30-9 | |
| Record name | 1-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


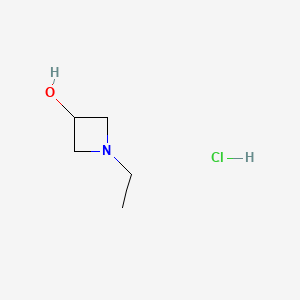

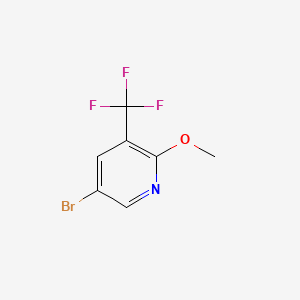
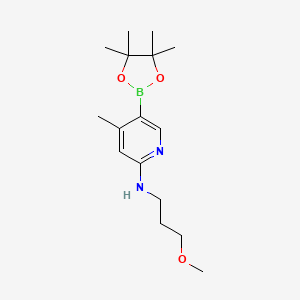

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

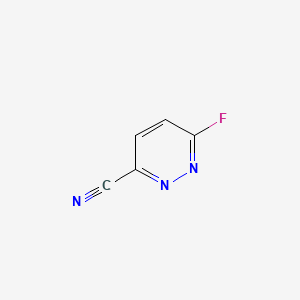
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)


